N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide
Overview
Description
N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide, commonly known as NATPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NATPC is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
NATPC has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, NATPC has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, NATPC has been shown to have neuroprotective effects and improve cognitive function. In inflammation, NATPC has been shown to reduce inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of NATPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NATPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. NATPC has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Additionally, NATPC has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
NATPC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NATPC inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that NATPC has neuroprotective effects, improves cognitive function, and reduces inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
NATPC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, NATPC also has some limitations, including its low water solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the study of NATPC. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of more efficient and cost-effective synthesis methods for NATPC could facilitate its use in scientific research.
Conclusion
In conclusion, NATPC is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. NATPC has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. NATPC has shown promising results in cancer research, neurodegenerative diseases, and inflammation. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
properties
IUPAC Name |
N-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c26-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)25-24(27)23-9-4-16-28-23/h1-16H,(H,25,27)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBQOMGCLVHKDV-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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